molecular formula C15H12ClFN6O B2458930 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 942000-69-3

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No.: B2458930
CAS No.: 942000-69-3
M. Wt: 346.75
InChI Key: HABZNUALDKSVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that features a tetrazole ring, a chlorophenyl group, and a fluorophenyl group

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6O/c16-10-1-7-13(8-2-10)23-14(20-21-22-23)9-18-15(24)19-12-5-3-11(17)4-6-12/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABZNUALDKSVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions to form 1-(4-chlorophenyl)-1H-tetrazole.

    Alkylation: The tetrazole compound is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group.

    Urea Formation: The final step involves the reaction of the alkylated tetrazole with 4-fluorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea group.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole and phenyl groups.

    Reduction: Reduced forms of the urea group, potentially leading to amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea has shown potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit carbonic anhydrases (CAs), which are crucial for physiological processes such as CO2 transport and pH regulation. Further research is required to elucidate its specific inhibitory activity and therapeutic potential.
  • Antimicrobial Properties : In vitro assays have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, indicating its potential for further investigation in cancer treatment.

Material Science Applications

The unique structural features of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea make it suitable for the development of new materials with specific properties. Its ability to participate in diverse chemical reactions allows it to be utilized as a building block in organic synthesis and material science applications.

Biological Studies

Research into the interactions of this compound with biological systems is ongoing. Initial studies suggest that it may interact with specific enzymes or receptors, leading to observed biological activities. The tetrazole ring and phenyl groups are crucial for binding to these targets, which can modulate their activity and result in various biological effects.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and phenyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-tetrazole: Shares the tetrazole and chlorophenyl moieties but lacks the urea and fluorophenyl groups.

    3-(4-fluorophenyl)urea: Contains the urea and fluorophenyl groups but lacks the tetrazole and chlorophenyl moieties.

    1-(4-chlorophenyl)-3-(4-fluorophenyl)urea: Similar structure but without the tetrazole ring.

Uniqueness

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is unique due to the presence of both the tetrazole ring and the combination of chlorophenyl and fluorophenyl groups

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a synthetic organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C16H16ClN5O2C_{16}H_{16}ClN_5O_2 and a molecular weight of approximately 346.75 g/mol. The structure features a tetrazole ring, which is known for its significant biological activity, alongside chlorophenyl and fluorophenyl groups that enhance its pharmacological potential .

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer treatment.
  • Enzyme Inhibition : It may act as an inhibitor of carbonic anhydrases (CAs), enzymes critical for physiological processes such as CO2 transport and pH regulation .

The mechanism by which 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea exerts its biological effects involves interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This binding can lead to inhibition of enzyme activity or alteration of cellular signaling pathways, resulting in various biological effects .

Anticancer Studies

A study investigating the anticancer properties of related tetrazole compounds found that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with chlorophenyl substitutions showed enhanced activity against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

In vitro assays have demonstrated that 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea possesses antimicrobial properties. It effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
1-((1-(4-chlorophenyl)-1H-tetrazole)Contains tetrazole and chlorophenyl groupsLacks urea moiety
4-Fluorophenyl derivativesContains fluorophenyl groupVaries in biological activity
Other tetrazole derivativesSimilar structural featuresVarying degrees of potency against different targets

The unique combination of structural features in 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea allows it to participate in diverse chemical reactions and exhibit various biological activities not found in other similar compounds .

Q & A

Q. What are the recommended synthetic routes for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea, and how can reaction conditions be optimized for yield?

  • Methodology : A stepwise approach is advised: (i) Synthesize the tetrazole core via [3+2] cycloaddition between sodium azide and a nitrile precursor under reflux (e.g., acetonitrile, 80°C, 12 h) . (ii) Functionalize the tetrazole with a chlorophenyl group using Ullmann coupling (CuI catalyst, K₂CO₃, DMF, 100°C) . (iii) Introduce the urea moiety via nucleophilic substitution between 4-fluorophenyl isocyanate and the tetrazole-methyl intermediate (THF, 0°C to RT, 6 h) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and catalyst loading (e.g., 10 mol% CuI) to improve yield .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction, and what key parameters should be reported?

  • Methodology : (i) Grow single crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture . (ii) Collect diffraction data at 293 K using Mo-Kα radiation (λ = 0.71073 Å) . (iii) Solve structures with SHELX97 and refine using full-matrix least-squares (R factor < 0.05) .
  • Key parameters : Bond lengths (C-Cl: ~1.74 Å, C-F: ~1.35 Å), torsion angles between aromatic rings, and hydrogen-bonding networks in the urea group .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Methodology : (i) HPLC : Use a C18 column (MeCN/H₂O, 70:30, 1 mL/min) to assess purity (>95%) . (ii) NMR : Assign peaks for tetrazole (δ ~8.5 ppm), urea NH (δ ~9.2 ppm), and aromatic protons (δ 7.2–7.8 ppm) . (iii) High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 387.08 (calculated for C₁₅H₁₁ClFN₅O) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets like carbonic anhydrase or kinases?

  • Methodology : (i) Perform molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase II (PDB ID: 3KS3) to identify binding poses . (ii) Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) . (iii) Conduct mutagenesis on key residues (e.g., Thr200 in carbonic anhydrase) to confirm interaction sites .

Q. What experimental strategies resolve discrepancies in biological activity data across different assay conditions?

  • Methodology : (i) Standardize assay protocols (e.g., pH 7.4 buffer, 37°C) to minimize variability . (ii) Use a split-plot design to test variables (e.g., enzyme concentration, incubation time) across replicates . (iii) Apply ANOVA to identify statistically significant outliers and repeat assays under controlled conditions .

Q. How can environmental fate studies assess the compound’s persistence and degradation pathways?

  • Methodology : (i) Conduct hydrolysis studies at varying pH (3–11) and temperatures (25–50°C) to identify degradation products . (ii) Use LC-QTOF-MS to detect intermediates (e.g., tetrazole ring cleavage products) . (iii) Perform soil microcosm experiments to evaluate biodegradation half-life under aerobic/anaerobic conditions .

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodology : (i) Store in amber vials under nitrogen at –20°C to prevent photodegradation and oxidation . (ii) Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis . (iii) Add antioxidants (e.g., BHT) to solid formulations to prolong shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.